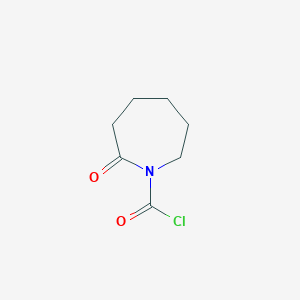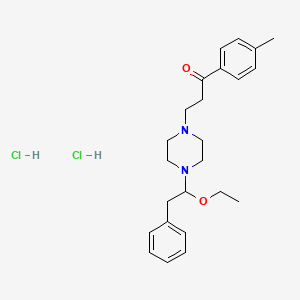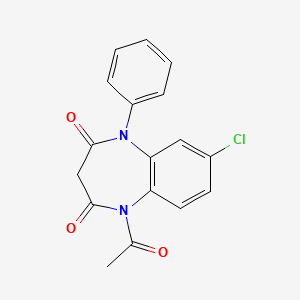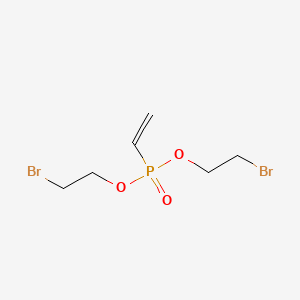
Bis(2-bromoethyl) ethenylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-bromoethyl) ethenylphosphonate: is an organophosphorus compound characterized by the presence of bromine, ethyl, and ethenyl groups attached to a phosphonate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromoethyl) ethenylphosphonate typically involves the reaction of ethenylphosphonic acid with 2-bromoethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:
Ethenylphosphonic acid+2-bromoethanol→Bis(2-bromoethyl) ethenylphosphonate+Water
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions: Bis(2-bromoethyl) ethenylphosphonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The ethenyl group can participate in addition reactions, such as Diels-Alder reactions, to form cycloalkenyl and heterylphosphonates.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states of phosphorus.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate the reactions.
Solvents: Organic solvents, such as dichloromethane or ethanol, are used to dissolve the reactants and control the reaction environment.
Major Products Formed:
Cycloalkenylphosphonates: Formed through Diels-Alder reactions with dienes.
Substituted Phosphonates: Formed through substitution reactions with various nucleophiles.
科学研究应用
Chemistry: Bis(2-bromoethyl) ethenylphosphonate is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules and materials .
Biology and Medicine: The compound’s reactivity and functional groups make it a potential candidate for the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties contribute to the development of advanced materials with enhanced performance characteristics.
作用机制
The mechanism of action of bis(2-bromoethyl) ethenylphosphonate involves its interaction with various molecular targets. The bromine atoms and ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The phosphonate moiety can participate in coordination chemistry, interacting with metal ions and other electrophilic species .
相似化合物的比较
Bis(2-chloroethyl) ethenylphosphonate: Similar in structure but with chlorine atoms instead of bromine.
Bis(2-bromoethyl) ether: Contains bromine and ethyl groups but lacks the ethenyl and phosphonate moieties.
Dimethyl vinylphosphonate: Contains a vinyl group and phosphonate but lacks the bromine and ethyl groups.
Uniqueness: Bis(2-bromoethyl) ethenylphosphonate is unique due to the combination of bromine, ethyl, and ethenyl groups attached to a phosphonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
23851-03-8 |
|---|---|
分子式 |
C6H11Br2O3P |
分子量 |
321.93 g/mol |
IUPAC 名称 |
1-bromo-2-[2-bromoethoxy(ethenyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H11Br2O3P/c1-2-12(9,10-5-3-7)11-6-4-8/h2H,1,3-6H2 |
InChI 键 |
BYJKENQIMCYBEA-UHFFFAOYSA-N |
规范 SMILES |
C=CP(=O)(OCCBr)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)
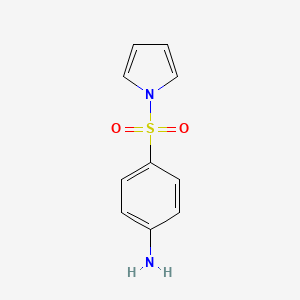
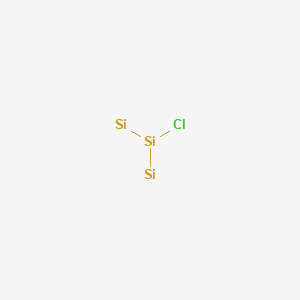
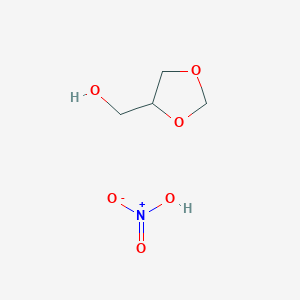
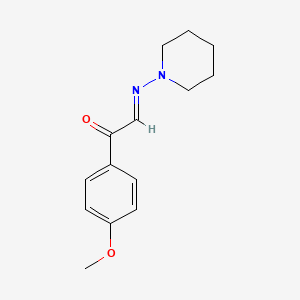
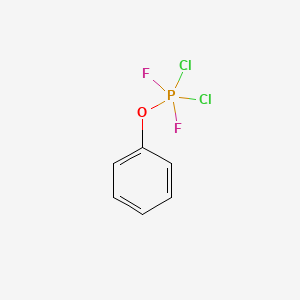
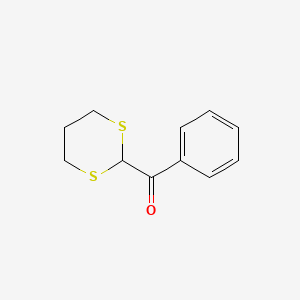
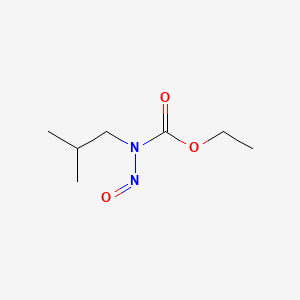
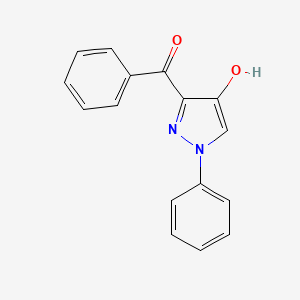
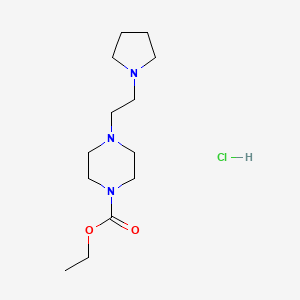
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
